molecular formula C28H36N2O3 B11078511 ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11078511
M. Wt: 448.6 g/mol
InChI Key: MRCXKNINQHBTHB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with butylphenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification using ethyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-phenyl)-4-[(4-phenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Ethyl 1-(4-hexylphenyl)-4-[(4-hexylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of butylphenyl groups, which can influence its chemical reactivity and biological activity. The length and branching of the butyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H36N2O3

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl 4-(4-butylanilino)-1-(4-butylphenyl)-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C28H36N2O3/c1-5-8-10-21-12-16-23(17-13-21)29-25-20-28(4,27(32)33-7-3)30(26(25)31)24-18-14-22(15-19-24)11-9-6-2/h12-20,29H,5-11H2,1-4H3

InChI Key

MRCXKNINQHBTHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)(C)C(=O)OCC

Origin of Product

United States

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